2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid
Description
2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a phenyl ring at the 4-position. This compound is primarily used in pharmaceutical research and organic synthesis, where the Boc group serves as a protective moiety for amines during multi-step reactions. The nicotinic acid core provides a carboxylic acid functionality, enabling conjugation or salt formation.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)14-13(15(20)21)5-4-10-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIATTSOJFUXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino compound is then reacted with nicotinic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Oxidized phenyl derivatives.
Reduction: Amino derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Research Findings
Stability and Reactivity: The Boc group in this compound enhances amine stability during acidic/basic conditions, a critical feature shared with (4-Boc-Aminophenyl)boronic acid (). However, the nicotinic acid core offers distinct reactivity for carboxylate-mediated conjugation compared to boronic acids. In contrast, unprotected analogs like 2-(Cyclopropylamino)nicotinic acid () exhibit higher reactivity but lower stability, limiting their utility in prolonged syntheses.
Lipophilicity and Solubility: Methyl-substituted analogs (e.g., 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid) show increased logP values due to the methyl group, improving membrane permeability in drug candidates (). Compounds with hydroxyl groups (e.g., 2-(4-Hydroxy-6-Methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, ) exhibit higher aqueous solubility but reduced metabolic stability compared to Boc-protected derivatives.
Synthetic Utility: Boronic acid derivatives like (4-Boc-Aminophenyl)boronic acid are pivotal in cross-coupling reactions (), whereas nicotinic acid derivatives are more suited for carboxylate-based linkages (e.g., amide bonds). Ethyl ester derivatives (e.g., Ethyl Ester of 2-[4-[(tert-butoxycarbonyl)amino]phenoxy]nicotinic acid, ) are intermediates for prodrug development, leveraging esterase-mediated hydrolysis.
Critical Analysis of Commercial and Research Relevance
- Discontinued Status: The discontinuation of this compound () highlights challenges in commercial availability, driving researchers toward analogs like 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid () or boronic acid derivatives ().
- Biological Activity : Nicotinic acid derivatives with Boc protection are less likely to engage in unwanted interactions compared to free amines, making them preferred in targeted drug delivery systems.
Biological Activity
2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid, commonly referred to as Boc-phenyl-nicotinic acid, is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group protecting the amino functionality on the phenyl ring, which enhances its stability and reactivity. The nicotinic acid moiety contributes to its biological interactions.
Chemical Structure:
The mechanism of action for this compound involves its interaction with various biological targets. The Boc group allows for selective reactions at other sites on the molecule. Upon deprotection, the free amine can engage with enzymes and receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiinflammatory Properties: Similar compounds have shown moderate anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
- Interaction with JAK2 Signaling Pathway: Studies have indicated that derivatives of nicotinic acid can modulate JAK2 signaling pathways, which are crucial in various hematological malignancies .
- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties, indicating that Boc-phenyl-nicotinic acid may also possess such activities.
Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- Cell Assays:
-
Synthesis Pathways:
- The synthesis of Boc-phenyl-nicotinic acid typically involves protecting the amino group with a Boc group, allowing for subsequent reactions that can yield various derivatives useful in biological studies.
-
Comparative Analysis:
- A comparative study of similar compounds highlighted differences in their biological activities based on structural variations. For instance, ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate exhibited unique pharmacological profiles due to its protected amino group.
Case Studies
Case Study 1: JAK2 Modulation
In a study focusing on JAK2 inhibitors, researchers synthesized several derivatives of nicotinic acid and evaluated their effects on cell lines expressing mutant JAK2. The results indicated that modifications to the phenyl ring significantly enhanced binding affinity and selectivity towards JAK2, suggesting a promising avenue for drug development targeting hematological disorders.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various nicotinic acid derivatives against common bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting their potential use as antimicrobial agents.
Data Tables
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Boc-phenyl-nicotinic acid | Tert-butoxycarbonyl protection | Potential anti-inflammatory | Complex aromatic system |
| Ethyl 2-amino-nicotinate | Amino and nicotinic acid moieties | Moderate anti-inflammatory | Lacks tert-butoxycarbonyl protection |
| Ethyl 4-amino-benzoate | Aromatic amine with ethyl ester | Antimicrobial properties | Simpler structure without heterocycles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
